8-Hydroxypinoresinol diglucoside
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Overview
Description
8-Hydroxypinoresinol diglucoside is a naturally occurring lignan compound found in various plants, including Eucommia ulmoides. It is known for its diverse pharmacological properties, including antihypertensive, antioxidant, and anti-inflammatory effects. The compound has a molecular formula of C32H42O17 and a molecular weight of 698.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxypinoresinol diglucoside can be synthesized through biotechnological methods involving endophytic fungi such as Phomopsis sp. isolated from Eucommia ulmoides. The fermentation process involves cultivating the fungi in a suitable medium, followed by extraction and purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. Enhancements in production yield can be achieved through co-culture with other microorganisms, addition of specific inducers, and optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxypinoresinol diglucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
8-Hydroxypinoresinol diglucoside has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in chemical research.
Biology: Studied for its role in plant defense mechanisms and allelopathy.
Medicine: Investigated for its antihypertensive, antioxidant, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties, and in agriculture as a bio-herbicide and anti-blight fungicide
Mechanism of Action
The mechanism of action of 8-Hydroxypinoresinol diglucoside involves its interaction with various molecular targets and pathways:
Antihypertensive Effect: The compound exerts its antihypertensive effect by inhibiting angiotensin-converting enzyme (ACE) activity, leading to vasodilation and reduced blood pressure.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effect: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation
Comparison with Similar Compounds
8-Hydroxypinoresinol diglucoside is compared with other lignan compounds such as pinoresinol and its monoglucoside:
Pinoresinol: Similar in structure but lacks the additional hydroxyl group and glucoside moieties, resulting in different pharmacokinetic properties and biological activities.
Pinoresinol Monoglucoside: Contains only one glucoside moiety, leading to differences in solubility, permeability, and metabolic stability.
List of Similar Compounds
- Pinoresinol
- Pinoresinol Monoglucoside
- Secoisolariciresinol Diglucoside
- Matairesinol
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-3a-hydroxy-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O17/c1-42-18-7-13(3-5-16(18)46-30-26(39)24(37)22(35)20(9-33)48-30)28-15-11-44-29(32(15,41)12-45-28)14-4-6-17(19(8-14)43-2)47-31-27(40)25(38)23(36)21(10-34)49-31/h3-8,15,20-31,33-41H,9-12H2,1-2H3/t15-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHZMNDRCLPQIO-ISBMVDNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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